molecular formula C14H17FO3 B14032866 Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate

Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate

Cat. No.: B14032866
M. Wt: 252.28 g/mol
InChI Key: KLQZNOATLQVFNE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorobenzoyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate typically involves the esterification of 2-(4-fluorobenzoyl)-3-methylbutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: Similar in structure but lacks the methyl group on the butanoate chain.

    Methyl 2-fluorobenzoate: Contains a methyl ester instead of an ethyl ester and lacks the additional carbon chain.

    4-Fluorobenzoyl chloride: A more reactive compound used in acylation reactions.

Uniqueness: Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate is unique due to the presence of both the fluorobenzoyl group and the methyl-substituted butanoate chain. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H17FO3

Molecular Weight

252.28 g/mol

IUPAC Name

ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate

InChI

InChI=1S/C14H17FO3/c1-4-18-14(17)12(9(2)3)13(16)10-5-7-11(15)8-6-10/h5-9,12H,4H2,1-3H3

InChI Key

KLQZNOATLQVFNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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